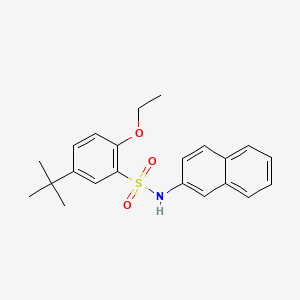
5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TBNB and is synthesized using a specific method that involves several steps.
Mécanisme D'action
The exact mechanism of action of TBNB is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. TBNB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. By inhibiting these enzymes, TBNB can induce apoptosis in cancer cells. TBNB has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
TBNB has been shown to have several biochemical and physiological effects. In vitro studies have shown that TBNB can inhibit the growth of cancer cells and induce apoptosis. TBNB has also been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory diseases. In addition, TBNB has been shown to have low toxicity, which makes it a potentially safe treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TBNB in lab experiments is its potential as a safe and effective treatment option for cancer and inflammatory diseases. TBNB has been shown to have low toxicity, which makes it a potentially safe treatment option. However, one limitation of using TBNB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of TBNB. One possible direction is the development of TBNB analogs that have improved solubility and bioavailability. Another possible direction is the study of TBNB in combination with other anticancer or anti-inflammatory agents. Finally, the study of TBNB in vivo could provide valuable information on its potential as a safe and effective treatment option for cancer and inflammatory diseases.
Conclusion:
In conclusion, TBNB is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves several steps, and it has been studied for its potential as an anticancer and anti-inflammatory agent. TBNB works by inhibiting specific enzymes and signaling pathways, and it has low toxicity, which makes it a potentially safe treatment option. While there are some limitations to using TBNB in lab experiments, there are several future directions for its study that could provide valuable information on its potential as a treatment option.
Méthodes De Synthèse
The synthesis of TBNB involves several steps, starting with the synthesis of 2-naphthol from naphthalene. The 2-naphthol is then converted to 2-naphthalenesulfonyl chloride, which is then reacted with tert-butylamine to form 5-tert-butyl-2-naphthalenesulfonamide. This compound is then reacted with ethyl iodide to form 5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide (TBNB).
Applications De Recherche Scientifique
TBNB has potential applications in various fields of scientific research. In the field of medicinal chemistry, TBNB has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TBNB has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
5-tert-butyl-2-ethoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-5-26-20-13-11-18(22(2,3)4)15-21(20)27(24,25)23-19-12-10-16-8-6-7-9-17(16)14-19/h6-15,23H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDXLPFIMUMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



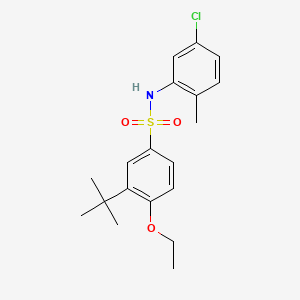
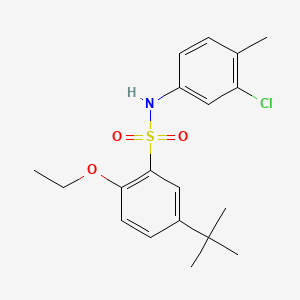
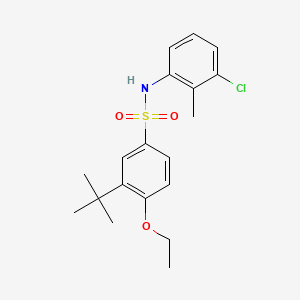
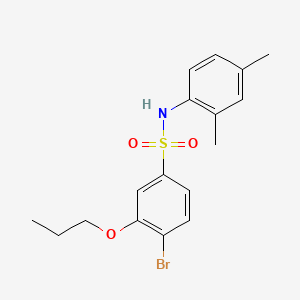
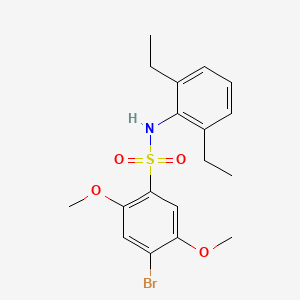
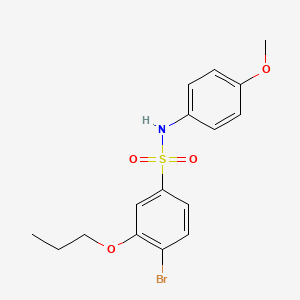
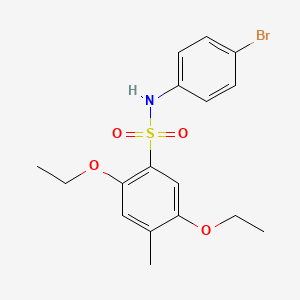
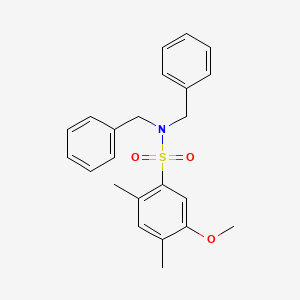
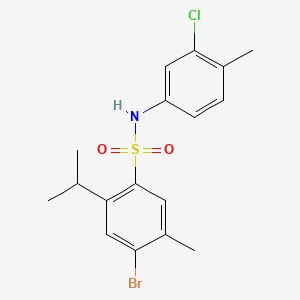


![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)